2-(1H-1,2,3-benzotriazol-1-yl)-1-(3-{[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl](methyl)amino}piperidin-1-yl)ethan-1-one
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Overview
Description
2-(1H-1,2,3-benzotriazol-1-yl)-1-(3-{5-fluoro-6-(propan-2-yl)pyrimidin-4-ylamino}piperidin-1-yl)ethan-1-one is a complex organic compound that features a benzotriazole moiety, a fluorinated pyrimidine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-1-(3-{5-fluoro-6-(propan-2-yl)pyrimidin-4-ylamino}piperidin-1-yl)ethan-1-one typically involves multiple steps:
Formation of the Benzotriazole Moiety: This can be achieved by reacting o-phenylenediamine with sodium nitrite in acidic conditions to form 1H-1,2,3-benzotriazole.
Synthesis of the Fluorinated Pyrimidine Ring: The fluorinated pyrimidine ring can be synthesized by reacting 2-chloro-5-fluoropyrimidine with isopropylamine.
Coupling Reactions: The benzotriazole and fluorinated pyrimidine intermediates are then coupled with a piperidine derivative under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can occur at the benzotriazole moiety.
Substitution: The fluorinated pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the benzotriazole moiety.
Substitution: Substituted derivatives of the fluorinated pyrimidine ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore. The presence of the benzotriazole and fluorinated pyrimidine rings suggests that it could interact with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The fluorinated pyrimidine ring is a common motif in many drugs, suggesting that this compound could have bioactive properties.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)-1-(3-{5-fluoro-6-(propan-2-yl)pyrimidin-4-ylamino}piperidin-1-yl)ethan-1-one is not well-documented. based on its structure, it is likely to interact with molecular targets such as enzymes or receptors. The benzotriazole moiety could act as a ligand for metal ions, while the fluorinated pyrimidine ring could interact with nucleic acids or proteins.
Comparison with Similar Compounds
Similar Compounds
2-(1H-1,2,3-benzotriazol-1-yl)-1-(3-{5-chloro-6-(propan-2-yl)pyrimidin-4-ylamino}piperidin-1-yl)ethan-1-one: Similar structure but with a chlorine atom instead of fluorine.
2-(1H-1,2,3-benzotriazol-1-yl)-1-(3-{5-methyl-6-(propan-2-yl)pyrimidin-4-ylamino}piperidin-1-yl)ethan-1-one: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in the pyrimidine ring makes 2-(1H-1,2,3-benzotriazol-1-yl)-1-(3-{5-fluoro-6-(propan-2-yl)pyrimidin-4-ylamino}piperidin-1-yl)ethan-1-one unique. Fluorine atoms can significantly alter the biological activity and chemical properties of a compound, making it potentially more potent or selective in its interactions.
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-1-[3-[(5-fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN7O/c1-14(2)20-19(22)21(24-13-23-20)27(3)15-7-6-10-28(11-15)18(30)12-29-17-9-5-4-8-16(17)25-26-29/h4-5,8-9,13-15H,6-7,10-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTPWGMOYXGRIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=NC=N1)N(C)C2CCCN(C2)C(=O)CN3C4=CC=CC=C4N=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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